AM9Udl3afp
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Overview
Description
The compound (2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol (AM9Udl3afp) is a complex organic molecule with a molecular formula of C59H90O4 and a molecular weight of 863.3435 g/mol . This compound is notable for its intricate structure, which includes multiple double bonds and a benzopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol involves several steps:
Formation of the Benzopyran Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid like sulfuric acid.
Attachment of the Long Alkyl Chain: This step involves the use of Grignard reagents or organolithium compounds to introduce the long alkyl chain with multiple double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form dihydro derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Amino derivatives.
Scientific Research Applications
(2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Tocopherol: A form of vitamin E, similar in its antioxidant properties but structurally distinct.
Uniqueness
(2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol: is unique due to its long alkyl chain with multiple double bonds, which imparts distinct chemical and physical properties.
Properties
CAS No. |
65085-30-5 |
---|---|
Molecular Formula |
C59H90O4 |
Molecular Weight |
863.3 g/mol |
IUPAC Name |
7,8-dimethoxy-2,5-dimethyl-2-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl]chromen-6-ol |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-42-59(12)43-41-54-53(11)55(60)57(61-13)58(62-14)56(54)63-59/h24,26,28,30,32,34,36,38,40-41,43,60H,15-23,25,27,29,31,33,35,37,39,42H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+ |
InChI Key |
ARZCDYVIZADZJN-UOLLGXFBSA-N |
Isomeric SMILES |
CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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